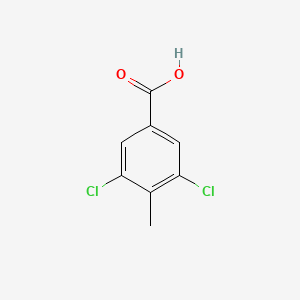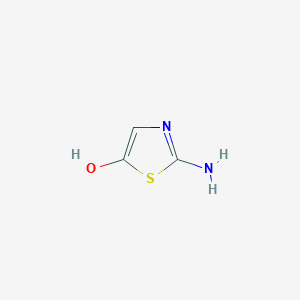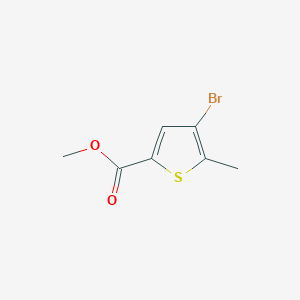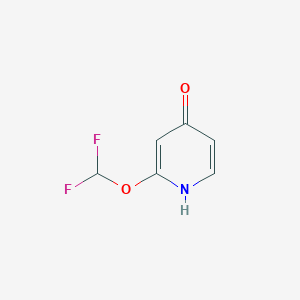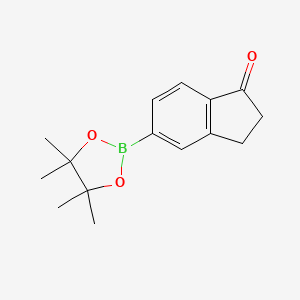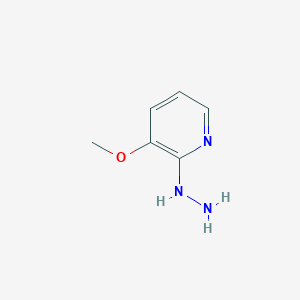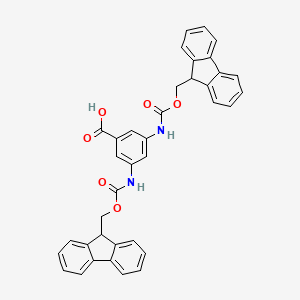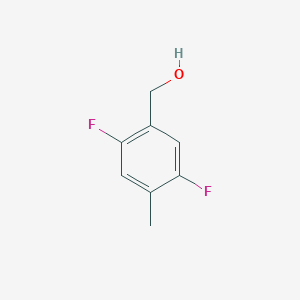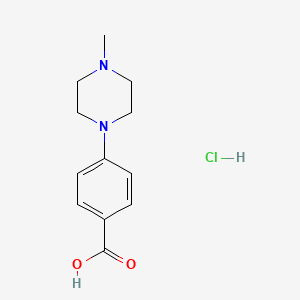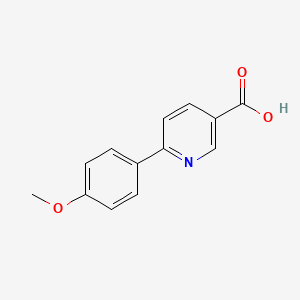
6-(4-Methoxyphenyl)nicotinic acid
Overview
Description
6-(4-Methoxyphenyl)nicotinic acid, also known as 6-(4-methoxyphenyl)-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. This compound is characterized by the presence of a methoxyphenyl group attached to the nicotinic acid structure, which is a derivative of pyridine. It is a useful research chemical and has applications in various scientific fields.
Mechanism of Action
Target of Action
6-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is known to play a crucial role in metabolism as a precursor of nicotinamide coenzymes . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, the primary targets of this compound are likely to be the enzymes involved in these redox reactions.
Mode of Action
It is known that nicotinic acid and its derivatives can bind to the acetylcholine site on nicotinic acetylcholine receptors (nachrs), causing a range of symptoms from hyper-excitation to lethargy and paralysis . Therefore, it is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways . As a derivative of nicotinic acid, this compound may affect these pathways and their downstream effects.
Pharmacokinetics
A theoretical kinetic study was established to predict the adme (absorption, distribution, metabolism, and excretion) of the active derivatives
Result of Action
Some derivatives of nicotinic acid have shown antimicrobial activity against certain microbes . Therefore, it is possible that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
6-(4-Methoxyphenyl)nicotinic acid plays a role in various biochemical reactions, particularly those involving nicotinic acid pathways. It interacts with several enzymes and proteins, including nicotinic acid phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase. These interactions are crucial for the conversion of nicotinic acid to nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the synthesis of nicotinamide adenine dinucleotide .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses. By binding to these receptors, this compound can alter the expression of genes involved in lipid synthesis and degradation, thereby impacting cellular lipid levels and overall metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinic acid receptors and enzymes involved in nicotinamide adenine dinucleotide synthesis. It binds to the active sites of these enzymes, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzymes, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and anti-inflammatory responses. At high doses, it can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotinic acid and nicotinamide adenine dinucleotide synthesis. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This conversion is essential for maintaining cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these compartments. Within the mitochondria, this compound can influence mitochondrial metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-methoxyphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and ammonium acetate to yield 6-(4-methoxyphenyl)-2-cyano-3-pyridinecarboxylic acid. Finally, hydrolysis of the cyano group results in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: A naturally occurring pyridine carboxylic acid with similar structural features.
Isoniazid: An isonicotinic acid hydrazide used as an antitubercular agent.
Pyridine derivatives: Various pyridine-based compounds with different substituents on the aromatic ring.
Uniqueness
6-(4-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUPRQBIIZYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595251 | |
| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-23-9 | |
| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
